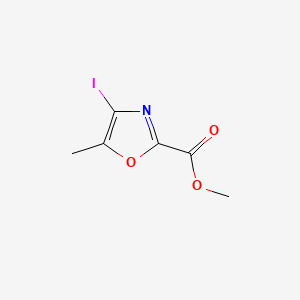
methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with iodine and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate typically involves the iodination of a precursor oxazole compound. One common method involves the reaction of 5-methyl-1,3-oxazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxazole ring can be reduced to an oxazoline ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-azido-5-methyl-1,3-oxazole-2-carboxylate or 4-thiocyanato-5-methyl-1,3-oxazole-2-carboxylate.
Oxidation: Formation of 4-iodo-5-methyl-1,3-oxazole-2,3-dicarboxylate.
Reduction: Formation of 4-iodo-5-methyl-1,3-oxazoline-2-carboxylate.
Applications De Recherche Scientifique
Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, especially those targeting bacterial and fungal infections.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic and optical properties.
Analytical Chemistry: Employed as a standard or reference compound in mass spectrometry and chromatography for the identification and quantification of related substances.
Mécanisme D'action
The mechanism of action of methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The iodine atom and the oxazole ring are key structural features that contribute to its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate
- Methyl 4-bromo-5-methyl-1,3-oxazole-2-carboxylate
- Methyl 4-chloro-5-methyl-1,3-oxazole-2-carboxylate
Uniqueness
Methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, which can influence the compound’s electronic properties and its interactions with other molecules. This makes it particularly useful in applications where specific reactivity or binding characteristics are desired.
Propriétés
IUPAC Name |
methyl 4-iodo-5-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-3-4(7)8-5(11-3)6(9)10-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIDGWJCGOXOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)



![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)

